(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2.ClH/c1-25-16-6-4-15(5-7-16)17-14-27-19(21-17)13-22-8-10-23(11-9-22)20(24)18-3-2-12-26-18;/h2-7,12,14H,8-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSCDRUFLTYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The thiazole ring is a key structural component of many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs).
Biological Activity
The compound (4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a complex organic molecule characterized by its diverse functional groups, which suggest significant pharmacological potential. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₂₄ClN₃O₂S and is often encountered in its hydrochloride form to enhance solubility. The structural components include:
- Thiazole moiety : Implicated in various biological activities.
- Piperazine ring : Known for modulating neurotransmitter receptors.
- Thiophen group : Associated with anti-inflammatory and antimicrobial properties.
Ion Channel Modulation
Preliminary studies indicate that this compound acts as a modulator of ion channels, particularly KCNQ1 potassium channels, which are critical for cardiac action potentials. The activation of these channels suggests potential applications in treating cardiac arrhythmias. Dose-response experiments have demonstrated significant efficacy in channel activation, highlighting its role in cardiovascular pharmacology.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit notable antibacterial properties. The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and cell death. In vitro studies have reported Minimum Inhibitory Concentrations (MIC) significantly lower than those of standard antibiotics, indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Biological Activity Summary
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, the compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli, with MIC values indicating it was eight times more effective than the control antibiotic oxytetracycline . This positions it as a promising candidate for further development in antimicrobial therapies.
Scientific Research Applications
Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, the compound can reduce the synthesis of pro-inflammatory mediators such as prostaglandins, suggesting applications in treating inflammatory diseases .
Antioxidant Properties
Research indicates that derivatives of thiazole compounds exhibit antioxidant activity by reducing malondialdehyde (MDA) synthesis, a marker of oxidative stress. This suggests that the compound could mitigate oxidative damage in biological systems.
Vasodilatory Effects
The compound has been evaluated for its vasodilatory effects in vitro, indicating potential applications in treating cardiovascular diseases. Its interaction with vascular smooth muscle cells may help in managing hypertension.
Ion Channel Modulation
Preliminary studies suggest that this compound exhibits significant biological activity as a modulator of ion channels, particularly KCNQ1 potassium channels. This interaction is crucial for cardiac action potentials and may lead to therapeutic applications in treating cardiac arrhythmias .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar thiazole derivatives, noting their effectiveness against various bacterial strains. This suggests that (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride could have similar applications.
- Cancer Research : Investigations into thiazole derivatives have indicated potential anticancer activity through modulation of cell signaling pathways involved in apoptosis and cell proliferation .
- Neuropharmacological Studies : The piperazine component has been linked to neuroactive properties, with studies showing that related compounds can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of arylpiperazine derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds:
Structural Variations and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups :
- Heterocyclic Moieties: Thiophen-2-yl methanone (target, Compound 21) vs. phenoxy-ethanone (): Thiophene’s aromaticity favors interactions with hydrophobic receptor pockets .
Crystallographic and Conformational Insights
- Planarity and Conformation :
- Isostructural thiazole derivatives () exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting flexibility in the target compound’s 4-methoxyphenyl group .
- Piperazine rings in related compounds adopt chair conformations, optimizing hydrogen bonding with biological targets .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a piperazine-thiophene scaffold (as in ), using methanol-HCl for protonation and stirring at 23°C for 4 hours to ensure complete reaction.
- Step 2 : Introduce the 4-methoxyphenyl-thiazole moiety via nucleophilic substitution or coupling reactions. highlights the use of DCM as a solvent and triethylamine (TEA) as a base for sulfonylation or alkylation steps.
- Optimization : Adjust stoichiometric ratios (e.g., 1.2 equiv of sulfonyl chloride per amine group) and monitor reaction progress via TLC (Rf = 0.3, as in ). Purify via column chromatography with gradients like ethyl acetate:hexane (20:80) to isolate the hydrochloride salt .
Q. How can structural integrity and purity be confirmed using analytical techniques?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm) and carbon backbone alignment with predicted spectra .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] within ±2 ppm error) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S content (e.g., ±0.3% tolerance) to assess purity .
- X-ray Crystallography : Resolve crystal packing (monoclinic P21/c) and bond angles (e.g., β = 91.559°) for absolute configuration validation, as demonstrated for related thiophene derivatives .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational bioactivity predictions and experimental results?
- Approach :
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to compare predicted binding poses (e.g., thiophene-thiazole interactions with active sites) against experimental IC50 values. notes that substituents like bromine (9c) or fluorine (9b) alter binding affinity due to steric/electronic effects .
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes to refine force field parameters .
- In Vitro Validation : Use enzyme inhibition assays (e.g., kinase or phosphatase targets) to cross-validate computational data .
Q. How does the 4-methoxyphenyl group on the thiazole ring influence physicochemical properties and target binding?
- Impact Analysis :
- Solubility : The methoxy group enhances hydrophilicity compared to non-substituted phenyl analogs (e.g., logP reduction by ~0.5 units), as seen in ’s chromenone derivatives .
- Binding Efficiency : Methoxy’s electron-donating effect stabilizes π-π interactions with aromatic residues (e.g., Tyr or Phe in kinase pockets). Compare with ’s thiadiazole derivatives, where methyl groups improved target engagement by 30% .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to determine if methoxy substitution reduces oxidative degradation .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Experimental Design :
- Abiotic Degradation : Simulate hydrolysis/photolysis under varying pH and UV conditions (based on ’s INCHEMBIOL project). Measure half-lives using LC-MS/MS .
- Biotic Transformation : Use soil or aquatic microbial communities to track metabolite formation (e.g., demethylation products) over 28 days .
- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to determine EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
